molecular formula C14H12O3 B8678483 2-Hydroxy-2'-methoxybenzophenone CAS No. 21147-18-2

2-Hydroxy-2'-methoxybenzophenone

Cat. No. B8678483
M. Wt: 228.24 g/mol
InChI Key: HSCIDDFNIHSEDR-UHFFFAOYSA-N
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Patent
US06670512B2

Procedure details

This procedure is based on that reported in Tetrahedron Lett., 1966, 4153. To a solution of 2,2′-dimethoxybenzophenone (11) (6.7 g, 0.0277 mol) in anhydrous dichloromethane (95 mL) cooled to −65° C. under nitrogen was added 52 mL of a 1.0 M solution of boron trichloride in heptane (0.052 mol). The mixture was allowed to warm to room temperature and stirred for 75 minutes. The reaction mixture was slowly poured into a cold (0° C.) solution of saturated aqueous sodium bicarbonate, which was then extracted with dichloromethane. The organic extracts were washed with water and saturated with NaCl, followed by drying over anhydrous sodium sulfate. Analytically pure product was obtained after removal of the solvent in quantitative yield.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.052 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][CH:16]=[CH:15][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13]C)=[O:6].B(Cl)(Cl)Cl.CCCCCCC.C(=O)(O)[O-].[Na+]>ClCCl>[OH:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:5]([C:4]1[CH:15]=[CH:16][CH:17]=[CH:18][C:3]=1[O:2][CH3:1])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
COC1=C(C(=O)C2=C(C=CC=C2)OC)C=CC=C1
Name
Quantity
95 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0.052 mol
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 75 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
WASH
Type
WASH
Details
The organic extracts were washed with water and saturated with NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Analytically pure product was obtained
CUSTOM
Type
CUSTOM
Details
after removal of the solvent in quantitative yield

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
OC1=C(C(=O)C2=C(C=CC=C2)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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